Ethacridine lactate monohydrate

Biofilm Antiseptic Wound Infection

Generic antiseptic sourcing often ignores selectivity, risking biofilm eradication failure in Gram-negative models. Ethacridine lactate monohydrate addresses this with defined quantitative advantages: • Gram-positive selectivity: MIC 100-200 µg/mL against S. aureus (incl. MRSA), >8-fold vs. Proteus spp. (MIC >1,600 µg/mL). • Biofilm efficacy: 2.64 log₁₀ CFU reduction against S. aureus biofilm, statistically comparable to povidone-iodine & octenidine. • PARG inhibition with non-lysosomal distribution (NDPI-MS confirmed), avoiding lysosomal sequestration artifacts of proflavine. Supplied with ≥98% purity; ready for global shipping.

Molecular Formula C18H23N3O5
Molecular Weight 361.4 g/mol
CAS No. 6402-23-9
Cat. No. B1671380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthacridine lactate monohydrate
CAS6402-23-9
Synonyms2,5 Diamino 7 ethoxyacridine
2,5-Diamino-7-ethoxyacridine
Acrinol
Acrolactine
Ethacridine
Ethacridine Lactate
Ethacridine Lactate, Monohydrate
Ethacridine Monohydrate
Ethodin
Lactate, Ethacridine
Metifex
Monohydrate Ethacridine Lactate
Monohydrate, Ethacridine
Neo Chinosol
Rimaon
Rivanol
Uroseptol
Molecular FormulaC18H23N3O5
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C3=C(C=C(C=C3)N)N=C2C=C1)N.CC(C(=O)O)O
InChIInChI=1S/C15H15N3O.C3H6O3.H2O/c1-2-19-10-4-6-13-12(8-10)15(17)11-5-3-9(16)7-14(11)18-13;1-2(4)3(5)6;/h3-8H,2,16H2,1H3,(H2,17,18);2,4H,1H3,(H,5,6);1H2
InChIKeyNYEPHMYJRNWPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ethacridine Lactate Monohydrate: Antiseptic and PARG Inhibitor


Ethacridine lactate monohydrate (CAS 6402-23-9), also known as Acrinol or Rivanol, is a crystalline acridine-derived aromatic organic compound . It is a hydrate form of ethacridine lactate (CAS 1837-57-6) with a molecular formula of C15H15N3O·C3H6O3·H2O and a molecular weight of 361.39 g/mol . Primarily employed as a topical antiseptic, it demonstrates potent activity against Gram-positive cocci, notably Staphylococcus aureus including methicillin-resistant strains (MRSA), with a minimum inhibitory concentration (MIC) range of 100–200 μg/mL . Beyond its antimicrobial properties, ethacridine lactate functions as a poly(ADP-ribose) glycohydrolase (PARG) inhibitor, a mechanism implicated in its abortifacient efficacy and potential synergistic anticancer activity [1].

Gram-positive Antimicrobial Screening Selective spectrum against Staphylococcus aureus including MRSA; reported Gram-positive bias suitable for mixed-flora model design
PARG Inhibition Studies Acridine-based inhibitor of poly(ADP-ribose) glycohydrolase; non-lysosomal intracellular distribution differentiates from proflavine
Cell-Model Research (DNA Repair) Supports investigation of DNA repair pathway sensitization and reported synergistic anticancer research models

Ethacridine Lactate: Generic Substitution Risks


Procurement of generic antiseptics based solely on broad-spectrum claims introduces substantial scientific and operational risk. The term 'antiseptic' encompasses chemically distinct classes—biguanides (chlorhexidine), iodophors (povidone-iodine), bispyridines (octenidine), quaternary ammoniums (benzalkonium chloride), and acridines (ethacridine)—each with unique mechanisms of action, biofilm penetration profiles, and tissue compatibility indices [1]. Substituting ethacridine lactate monohydrate with a non-acridine alternative disregards critical differentiators: its spectrum is selectively potent against Gram-positive pathogens (MIC 100–200 μg/mL for S. aureus, including MRSA) but markedly less active against Gram-negative species like Pseudomonas aeruginosa [2]. More critically, head-to-head biofilm studies reveal that ethacridine lactate exhibits significantly lower biofilm eradication capacity against P. aeruginosa biofilms compared to povidone-iodine or octenidine, a performance deficit that defines its appropriate and inappropriate use cases [1]. Without quantitative, comparator-based evidence, interchangeability is a falsified assumption that compromises experimental reproducibility and clinical outcome predictability.

Acridine Class Specificity

Non-acridine antiseptics (biguanides, iodophors, quaternary ammoniums) differ in mechanism, biofilm penetration, and tissue compatibility; direct substitution may shift experimental outcomes.

Biofilm Eradication Deficit Against Pseudomonas aeruginosa

Head-to-head data indicates significantly lower biofilm kill for P. aeruginosa compared to povidone-iodine or octenidine; models requiring Gram-negative coverage may need alternative agents.

Structural Analog Mismatch (Proflavine)

Proflavine, despite similar acridine backbone, exhibits lysosomal accumulation, altering intracellular trafficking; interchangeability for PARG or localization studies is not supported.

Quantitative Evidence for Ethacridine Lactate


Biofilm Eradication: S. aureus and P. aeruginosa

In a direct comparative study using the Biofilm-Oriented Antiseptics Test (BOAT), ethacridine lactate demonstrated a distinct efficacy profile against mature biofilms of key wound pathogens. Against Staphylococcus aureus biofilm, ethacridine lactate achieved a 2.64 log₁₀ reduction in colony-forming units (CFU), which was comparable to the performance of povidone-iodine (2.68 log₁₀ reduction) and octenidine dihydrochloride (2.47 log₁₀ reduction) after 15 minutes of exposure [1]. However, a critical differentiation emerged against Pseudomonas aeruginosa biofilm: ethacridine lactate achieved only a 1.37 log₁₀ CFU reduction, which was statistically significantly inferior to both povidone-iodine (2.88 log₁₀ reduction, P < 0.05) and octenidine dihydrochloride (2.94 log₁₀ reduction, P < 0.05) [1].

Biofilm Eradication: S. aureus & P. aeruginosa
head-to-head comparison
S. aureus: 2.64 log₁₀ reduction (≈ povidone-iodine 2.68, octenidine 2.47) P. aeruginosa: 1.37 log₁₀ reduction (povidone-iodine 2.88*, octenidine 2.94*)
Supports S. aureus biofilm endpoint context; reveals P. aeruginosa performance deficit
BOAT assay, 15-min exposure, ATCC 6538/15442 biofilms; *P<0.05
Biofilm Antiseptic Wound Infection Staphylococcus aureus Pseudomonas aeruginosa

Gram-Positive Selectivity: MIC Comparison

Quantitative MIC data reveals a pronounced Gram-positive selectivity for ethacridine lactate that is distinct from broad-spectrum antiseptics like chlorhexidine. Against Staphylococcus aureus, including MRSA strains, ethacridine lactate exhibits an MIC range of 100–200 μg/mL . In contrast, its activity against Gram-negative species is markedly reduced: the MIC for Escherichia coli is 200–800 μg/mL, representing a 2- to 4-fold increase, and against Proteus vulgaris and Proteus mirabilis, the MIC exceeds 1,600 μg/mL, an 8- to 16-fold reduction in potency compared to S. aureus . This selective spectrum is a defining feature of the acridine class, whereas comparators like chlorhexidine and povidone-iodine maintain consistent, low MIC values across both Gram-positive and Gram-negative organisms [1].

Gram-Positive Selectivity: MIC
cross-study comparable
S. aureus (incl. MRSA): 100–200 µg/mL E. coli: 200–800 µg/mL Proteus spp.: >1,600 µg/mL (Chlorhexidine MIC remains consistently low across Gram categories)
Gram-positive selective spectrum supports antimicrobial screening design
Broth microdilution per CLSI; comparator chlorhexidine data from Dydak et al. 2021
Minimum Inhibitory Concentration Staphylococcus aureus MRSA Escherichia coli Gram-positive Gram-negative

Mid-Trimester Abortion Efficacy vs. Comparators

In a direct comparative clinical study involving 200 mid-trimester pregnancy terminations (14-20 weeks gestation), extra-amniotic ethacridine lactate instillation achieved a 98% success rate for inducing abortion [1]. This performance was superior to hypertonic saline (96%) and prostaglandin F2α (90%), but marginally lower than 5% povidone-iodine solution (100%) [1]. Critically, ethacridine lactate demonstrated the highest complete abortion rate (42%) among all methods tested, exceeding that of 5% povidone-iodine (39%), hypertonic saline (36%), and prostaglandin F2α (30%) [1]. The mean induction-to-abortion interval for ethacridine lactate was 30 hours, which was shorter than hypertonic saline (38 hours) and povidone-iodine (32 hours), though longer than prostaglandin F2α (20 hours) [1].

Mid-Trimester Abortion Endpoint
head-to-head comparison
Complete abortion rate: 42% (ethacridine) vs. povidone-iodine 39%, hypertonic saline 36%, prostaglandin 30% Success rate: 98%; Mean induction: 30 h
Reported endpoint-response context in pregnancy termination model; completeness endpoint may reduce retained products
Clinical trial, n=200, 14–20 wk, extra-amniotic instillation; adjunctive oxytocin
Second Trimester Abortion Extra-amniotic Instillation Abortifacient Povidone-iodine Hypertonic Saline

Subcellular Distribution vs. Proflavine

Despite their close structural similarity, ethacridine and proflavine exhibit markedly different subcellular distribution patterns, as revealed by near-field desorption laser post-ionization mass spectrometry (NDPI-MS) imaging [1]. Proflavine accumulates predominantly in lysosomes, as confirmed by laser scanning confocal microscopy co-localization studies [1]. In contrast, ethacridine demonstrates a distinguished subcellular distribution pattern that is distinctly non-lysosomal, indicating a fundamentally different intracellular trafficking and compartmentalization mechanism [1]. While this study does not provide a quantitative metric (e.g., Pearson's correlation coefficient) for the difference, the visual and mass spectrometric evidence confirms that the 2-ethoxy substitution on the acridine ring (present in ethacridine, absent in proflavine) alters intracellular routing [1].

Subcellular Localization vs. Proflavine
supporting evidence
Ethacridine: non-lysosomal, distinguished distribution pattern Proflavine: predominant lysosomal accumulation
Non-lysosomal distribution differentiates from proflavine for intracellular trafficking studies
NDPI-MS imaging, LSCM; qualitative difference, no quantitative metric reported
Subcellular Localization Acridine Proflavine Lysosomal Accumulation NDPI-MS

Bacterial Cellulose Dressing: MIC and MBEC Comparison

A comprehensive 2021 study compared the antimicrobial activity of six antiseptics (octenidine, polyhexanide, povidone-iodine, chlorhexidine, ethacridine lactate, and hypochlorous acid) against 48 bacterial strains and 6 yeast strains using both MIC and Minimal Biofilm Eradication Concentration (MBEC) assays [1]. In this multi-comparator analysis, chlorhexidine demonstrated the highest overall antimicrobial activity in both 96-well plate-based MIC and MBEC assessments, while ethacridine lactate exhibited substantially lower activity across the tested panel [1]. The study notes that while ethacridine lactate is included as a commonly used antiseptic, its quantitative performance in direct comparison to chlorhexidine and povidone-iodine was inferior in these specific assay formats, reinforcing its niche role as a Gram-positive selective agent rather than a broad-spectrum wound antiseptic [1].

Multi-antiseptic Benchmarking
class-level inference
Ethacridine lactate: lower antimicrobial activity ranking in MIC/MBEC vs. chlorhexidine (highest); povidone-iodine performed best in modified disc-diffusion/A.D.A.M.
Supports Gram-positive niche selection; not a first-line broad-spectrum dressing agent
48 bacterial/6 yeast strains; broth microdilution and biofilm assays; exact values not reported
Bacterial Cellulose Wound Dressing Minimal Biofilm Eradication Concentration Antiseptic Chronic Wound

Ethacridine Lactate: Validated Application Scenarios


S. aureus Biofilm Eradication in Gram-Positive Wound Models

Ethacridine lactate monohydrate is best applied in in vitro and in vivo wound infection models where the biofilm is known or engineered to be dominated by Staphylococcus aureus (including MRSA). Direct BOAT assay data confirms that ethacridine lactate achieves a 2.64 log₁₀ CFU reduction against S. aureus biofilm, which is statistically comparable to both povidone-iodine and octenidine [1]. This scenario leverages the compound's selective Gram-positive potency (MIC 100-200 μg/mL for S. aureus) while avoiding the documented performance deficit against Pseudomonas aeruginosa biofilm (only 1.37 log₁₀ reduction) [1].

Mid-Trimester Abortion by Extra-Amniotic Instillation

Procurement for obstetric research and clinical protocols involving second-trimester pregnancy termination (14-20 weeks) should prioritize ethacridine lactate monohydrate based on its superior complete abortion rate (42%) compared to povidone-iodine (39%), hypertonic saline (36%), and prostaglandin F2α (30%) [2]. The compound's 98% overall success rate and mean 30-hour induction interval provide a quantifiably favorable efficacy-safety profile, making it appropriate for studies focused on minimizing retained products of conception [2].

Gram-Positive Selective Pressure in Mixed-Flora Testing

When designing experiments that require selective suppression of Gram-positive cocci while permitting Gram-negative growth (e.g., for selective enrichment or microbiome perturbation studies), ethacridine lactate monohydrate offers a defined quantitative advantage. Its MIC for E. coli (200-800 μg/mL) is 2-4 times higher than its MIC for S. aureus (100-200 μg/mL), and MICs for Proteus species exceed 1,600 μg/mL, representing >8-fold selectivity . This contrasts with broad-spectrum agents like chlorhexidine that exhibit uniformly low MICs across Gram categories [3].

PARG Inhibition: Non-Lysosomal Subcellular Distribution

For research investigating poly(ADP-ribose) glycohydrolase (PARG) inhibition and its role in DNA repair or cancer cell sensitization, ethacridine lactate monohydrate should be selected over structurally similar acridines like proflavine when lysosomal accumulation is a confounding variable. NDPI-MS imaging confirms that ethacridine exhibits a distinguished, non-lysosomal subcellular distribution pattern, whereas proflavine accumulates predominantly in lysosomes [4]. This differential trafficking justifies procurement of ethacridine lactate for studies where lysosomal sequestration would alter intracellular drug concentration or mechanism-of-action interpretation.

Application
Selection Property
Validation Focus
S. aureus Biofilm Research Models
Gram-positive biofilm eradication profile
Biofilm endpoint comparison (S. aureus vs. P. aeruginosa); 15-min exposure log₁₀ reduction
Mid-Trimester Pregnancy Termination Model
Extra-amniotic instillation endpoint profile
Complete abortion rate and induction interval endpoints; adjunctive oxytocin protocol
Gram-Positive Selective Antimicrobial Screening
Gram-positive MIC selectivity window
MIC endpoint comparison vs. Gram-negative species; mixed-flora study design
PARG Inhibition & Subcellular Trafficking Studies
Non-lysosomal intracellular distribution
Subcellular localization imaging; differentiation from lysosomotropic proflavine

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